LogP Comparison: Intermediate Lipophilicity Differentiates 927986-36-5 from More and Less Lipophilic Analogs
The target compound exhibits a computed LogP of 0.9822, which is 0.0846 log units higher than (1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl)methanamine (CAS 1784379-72-1, LogP 0.8976) and 0.4660 log units lower than 1-(5-(trifluoromethyl)-1H-imidazol-2-yl)ethan-1-amine (CAS 1155052-14-4, LogP 1.4482) . This intermediate lipophilicity places CAS 927986-36-5 in the optimal LogP range (0.5–3.5) for oral bioavailability according to Lipinski's Rule of Five, while avoiding the excessive lipophilicity that can promote promiscuous target binding, phospholipidosis, and poor aqueous solubility [1].
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.9822 |
| Comparator Or Baseline | CAS 1784379-72-1: LogP 0.8976; CAS 1251925-35-5: LogP 0.9041; CAS 1155052-14-4: LogP 1.4482 |
| Quantified Difference | +0.0846 vs. 1784379-72-1; +0.0781 vs. 1251925-35-5; −0.4660 vs. 1155052-14-4 |
| Conditions | Computed LogP values from Molinspiration-based calculation engine reported by Leyan.com vendor datasheets; all compounds share molecular formula C6H8F3N3 |
Why This Matters
For procurement in drug discovery programs, the intermediate LogP of 0.98 may offer a more balanced ADME profile compared to the higher LogP (1.45) analog that risks increased metabolic liability and off-target binding.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
